

# NMR and mass spectrometry analysis of 2-(Methylthio)-6-propylpyrimidin-4-ol

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## Compound of Interest

Compound Name: 2-(Methylthio)-6-propylpyrimidin-4-ol

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An Application Guide to the Structural Elucidation of **2-(Methylthio)-6-propylpyrimidin-4-ol** via NMR and Mass Spectrometry

## Abstract

This technical guide provides a comprehensive framework for the structural analysis of **2-(Methylthio)-6-propylpyrimidin-4-ol**, a substituted pyrimidine derivative. Pyrimidines are foundational scaffolds in medicinal chemistry and drug development, making their unambiguous characterization essential.<sup>[1]</sup> This document moves beyond rote procedure, offering detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) while delving into the scientific rationale behind methodological choices. We present predicted spectral data, detailed interpretation, and likely fragmentation pathways to serve as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

## Compound Overview: Structure and Tautomerism

**2-(Methylthio)-6-propylpyrimidin-4-ol** is a heterocyclic compound featuring a pyrimidine core. It is critical to recognize that this compound exists in a tautomeric equilibrium between the pyrimidin-4-ol and the pyrimidin-4(3H)-one form. The keto (one) form is generally the more stable and predominant tautomer in solution.<sup>[2][3]</sup> The analytical data discussed herein will reflect the characterization of this more stable keto tautomer.

Molecular Formula: C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>OS

Molecular Weight: 184.26 g/mol

## Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For **2-(Methylthio)-6-propylpyrimidin-4-ol**, <sup>1</sup>H and <sup>13</sup>C NMR are indispensable for confirming the integrity of the pyrimidine core and the identity and placement of its substituents.

### Annotated Molecular Structure

The diagram below illustrates the pyrimidin-4(3H)-one tautomer with numbering conventions used for spectral assignment.

Caption: Numbering of 2-(Methylthio)-6-propylpyrimidin-4(3H)-one.

### Experimental Protocol: NMR Analysis

This protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

#### 1. Sample Preparation:

- **Solvent Selection:** Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) is the recommended solvent. Its high polarity effectively dissolves the compound, and its chemical shift (δ ~2.50 ppm for <sup>1</sup>H, ~39.52 ppm for <sup>13</sup>C) minimally interferes with key analyte signals. Furthermore, its ability to form hydrogen bonds slows the exchange rate of the N-H proton, often allowing for its observation as a distinct, albeit broad, signal.<sup>[4]</sup>
- **Procedure:**
  - Accurately weigh 10–15 mg of high-purity **2-(Methylthio)-6-propylpyrimidin-4-ol**.
  - Dissolve the sample in 0.6–0.7 mL of DMSO-d<sub>6</sub> in a clean, dry vial.
  - Ensure complete dissolution, using gentle vortexing or sonication if necessary.
  - Transfer the solution into a standard 5 mm NMR tube.

## 2. Instrument Calibration:

- Before acquisition, ensure the spectrometer is properly tuned and locked onto the deuterium signal of the solvent.
- Perform shimming on the sample to optimize the magnetic field homogeneity, which is crucial for achieving sharp peaks and resolving fine coupling patterns.[4]

## 3. $^1\text{H}$ NMR Data Acquisition:

- Pulse Program: Standard single-pulse ('zg30' on Bruker systems).
- Acquisition Time: 3–4 seconds to ensure adequate resolution.
- Relaxation Delay (d1): 2 seconds. A sufficient delay is necessary for quantitative integration. [5]
- Number of Scans: 16–32 scans, depending on concentration, to achieve a good signal-to-noise ratio.
- Spectral Width: 0–14 ppm.

## 4. $^{13}\text{C}$ NMR Data Acquisition:

- Pulse Program: Proton-decoupled single-pulse with NOE enhancement ('zgpg30' on Bruker systems).
- Acquisition Time: 1–2 seconds.
- Relaxation Delay (d1): 2–5 seconds. Quaternary carbons and carbons not attached to protons relax more slowly, requiring a longer delay for accurate observation.[5]
- Number of Scans: 1024–4096 scans are typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Spectral Width: 0–180 ppm.

# Predicted Spectral Data and Interpretation

The following data are predicted based on established chemical shift principles and spectral data from analogous compounds, such as 2-(benzylthio)-6-propyl-4(3H)-pyrimidinone and 6-Methyl-2-(methylthio)pyrimidin-4-ol.[6][7]

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz, DMSO- $d_6$ )

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.1	Broad Singlet	1H	N-H	The acidic proton on the nitrogen is significantly deshielded and broadened due to hydrogen bonding and chemical exchange.
~5.85	Singlet	1H	H-5	Olefinic proton on the pyrimidine ring. Its chemical shift is influenced by the adjacent $sp^2$ carbons and nitrogen atoms.
~2.45	Singlet	3H	S-CH <sub>3</sub>	The methyl group attached to the electron-withdrawing sulfur atom is found in a typical range for such moieties.
~2.30	Triplet	2H	Propyl CH <sub>2</sub> ( $\alpha$ )	Methylene group directly attached to the pyrimidine ring (C6), deshielded by the ring. Coupled

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
				to the adjacent CH <sub>2</sub> group.
~1.55	Sextet	2H	Propyl CH <sub>2</sub> ( $\beta$ )	Methylene group of the propyl chain, coupled to the two adjacent CH <sub>2</sub> and CH <sub>3</sub> groups.

| ~0.88 | Triplet | 3H | Propyl CH<sub>3</sub> ( $\gamma$ ) | Terminal methyl group of the propyl chain, appearing in the characteristic upfield alkyl region. |

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~172.0	C-6	<b><math>sp^2</math> carbon attached to the propyl group and adjacent to a ring nitrogen.</b>
~165.5	C-2	$sp^2$ carbon bonded to two heteroatoms (sulfur and nitrogen), resulting in significant deshielding.
~162.1	C-4	Carbonyl carbon (C=O), highly deshielded due to the electronegative oxygen atom.
~104.5	C-5	Olefinic carbon of the ring, appearing at a relatively upfield position for an $sp^2$ carbon.
~36.0	Propyl CH <sub>2</sub> ( $\alpha$ )	Alkyl carbon directly attached to the electron-withdrawing pyrimidine ring.
~21.0	Propyl CH <sub>2</sub> ( $\beta$ )	Standard aliphatic carbon chemical shift.
~13.8	Propyl CH <sub>3</sub> ( $\gamma$ )	Terminal methyl carbon of the propyl group.

| ~13.5 | S-CH<sub>3</sub> | Methyl carbon attached to the sulfur atom. |

## Part II: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio ( $m/z$ ) of ions. For the analysis of **2-(Methylthio)-6-propylpyrimidin-4-ol**, it serves to confirm the molecular weight and provide structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common and effective method for this class of compounds.<sup>[8]</sup>

## Experimental Protocol: EI-MS Analysis

### 1. Instrumentation and Method:

- Mass Spectrometer: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
- Ionization Method: Electron Ionization (EI).
- Electron Energy: 70 eV. This standard energy level provides sufficient energy to generate a molecular ion and produce reproducible, information-rich fragmentation patterns.<sup>[8]</sup>
- Ion Source Temperature: ~200-250 °C to ensure sample volatilization.
- Mass Range: m/z 40–250.

## Workflow for Structural Characterization

Caption: General workflow for MS-based structural analysis.

## Predicted Fragmentation Pathways

The fragmentation of pyrimidine derivatives is often initiated by cleavages at the substituent groups, followed by decomposition of the heterocyclic ring.<sup>[1][9][10]</sup>

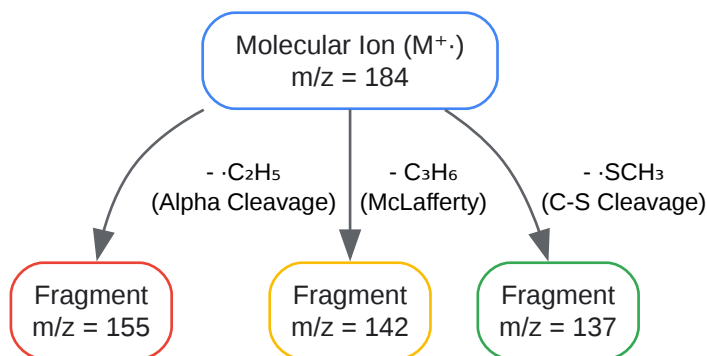
### 1. Molecular Ion ( $M^{+\cdot}$ ):

- The mass spectrum is expected to show a clear molecular ion peak at m/z = 184, corresponding to the molecular weight of the compound ( $C_8H_{12}N_2OS$ ). The presence of a sulfur atom will also result in a smaller M+2 peak at m/z = 186 due to the natural abundance of the  $^{34}S$  isotope.<sup>[1]</sup>

### 2. Key Fragmentation Routes:

- McLafferty Rearrangement: The propyl group, containing a  $\gamma$ -hydrogen, can undergo a McLafferty rearrangement. This involves the transfer of a hydrogen atom to the pyrimidine ring with the neutral loss of propene ( $C_3H_6$ , 42 Da), leading to a prominent fragment at m/z = 142. This is a very common pathway for alkyl chains on aromatic systems.<sup>[11]</sup>
- Alpha Cleavage (Loss of Ethyl Radical): Cleavage of the  $C\alpha$ - $C\beta$  bond of the propyl side chain results in the loss of an ethyl radical ( $\cdot C_2H_5$ , 29 Da). This generates a stable benzylic-type cation at m/z = 155.
- Loss of Methylthio Radical: Cleavage of the C-S bond can lead to the loss of a methylthio radical ( $\cdot SCH_3$ , 47 Da), resulting in a fragment at m/z = 137.

The proposed fragmentation pathways are visualized below.



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Caption: Proposed major EI fragmentation pathways.

Table 3: Summary of Expected Key Mass Fragments

m/z Value	Proposed Identity	Neutral Loss	Fragmentation Pathway
184	$[\text{C}_8\text{H}_{12}\text{N}_2\text{OS}]^{+\cdot}$	-	Molecular Ion ( $\text{M}^{+\cdot}$ )
155	$[\text{M} - \text{C}_2\text{H}_5]^+$	$\cdot\text{C}_2\text{H}_5$ (29 Da)	Alpha cleavage of the propyl group
142	$[\text{M} - \text{C}_3\text{H}_6]^{+\cdot}$	$\text{C}_3\text{H}_6$ (42 Da)	McLafferty rearrangement

| 137 |  $[\text{M} - \text{SCH}_3]^+$  |  $\cdot\text{SCH}_3$  (47 Da) | Cleavage of the methylthio group |

## Conclusion

The structural characterization of **2-(Methylthio)-6-propylpyrimidin-4-ol** can be confidently achieved through the combined application of NMR spectroscopy and mass spectrometry.  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide an unambiguous map of the molecular skeleton and substituent placement, while EI-MS confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The protocols and predicted data within



this guide provide a robust framework for researchers to validate the synthesis and purity of this compound and related pyrimidine derivatives.

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